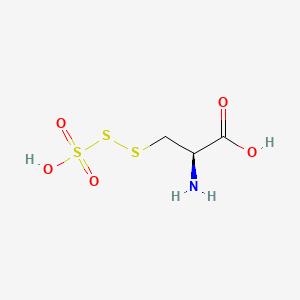
Cysteine thiosulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cysteine thiosulfonate has role in cystine metabolism.
Applications De Recherche Scientifique
Biochemical Applications
1.1. Cysteine Protease Inhibition
Cysteine thiosulfonates have been identified as potential inhibitors of cysteine proteases. These enzymes are crucial in numerous physiological processes and are implicated in various diseases, including parasitic infections. The development of thiosulfonates as specific inhibitors targets the unique chemistry of cysteine proteases, enhancing therapeutic efficacy while minimizing off-target effects. Research has shown that these compounds can effectively inhibit cysteine proteases involved in diseases such as malaria and schistosomiasis, providing a promising avenue for drug development against neglected tropical diseases .
1.2. Hydrogen Sulfide Production
Cysteine thiosulfonate serves as a substrate for the production of hydrogen sulfide, a signaling molecule with cytoprotective properties. Studies indicate that D-cysteine, a stereoisomer of cysteine, can be converted into hydrogen sulfide through novel biosynthetic pathways involving mercaptopyruvate sulfurtransferase. This pathway predominantly operates in the cerebellum and kidneys, suggesting therapeutic potential for conditions like oxidative stress and ischemia-reperfusion injury .
Medicinal Chemistry Applications
2.1. Drug Development
The unique reactivity profile of this compound derivatives allows for innovative strategies in drug design. For instance, vinyl thianthrenium salts derived from cysteine can be transformed into highly reactive electrophilic intermediates, facilitating the conjugation with various nucleophiles. This method has been utilized to develop bioconjugation strategies that enable the introduction of functional groups into biomolecules, which is critical for labeling and tracking proteins in biological systems .
2.2. Anticancer Research
Research has demonstrated that cysteine thiosulfonates can play a role in anticancer therapies by targeting specific proteolytic pathways involved in tumor progression. By inhibiting cysteine proteases that are overactive in cancerous cells, these compounds may help to reduce tumor growth and metastasis .
Environmental Science Applications
3.1. Heavy Metal Detoxification
This compound has been shown to enhance the immobilization of heavy metals such as cadmium in contaminated environments. Studies reveal that this compound can improve microbial tolerance to heavy metals by upregulating nitrogen and energy metabolism pathways within microbial strains . This property is particularly useful in bioremediation efforts aimed at detoxifying polluted soils and water bodies.
3.2. Sulfur Source in Microbial Cultures
Thiosulfate, often associated with this compound, serves as an inorganic sulfur source that supports microbial growth and enhances the production of L-cysteine through novel assimilation pathways in bacteria like Escherichia coli. This capability underscores its significance in biotechnology applications where efficient sulfur metabolism is crucial for amino acid production .
Case Studies and Findings
Propriétés
Numéro CAS |
16341-08-5 |
|---|---|
Formule moléculaire |
C3H9NO5S3 |
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(sulfodisulfanyl)propanoic acid |
InChI |
InChI=1S/C3H7NO5S3/c4-2(3(5)6)1-10-11-12(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 |
Clé InChI |
ZBJOYDPFYMPGEV-REOHCLBHSA-N |
SMILES |
C(C(C(=O)O)N)SSS(=O)(=O)O |
SMILES isomérique |
C([C@@H](C(=O)O)N)SSS(=O)(=O)O |
SMILES canonique |
C(C(C(=O)O)N)SSS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-amino-3-(thio-thiosulfonate)propionic acid alanine sulfodisulfane cysteine thiosulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















